(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate
Description
Melting Point and Boiling Point Analysis
The compound exhibits a melting point range of 59–63°C , consistent with its crystalline solid state at room temperature. Its predicted boiling point is 429.9 ± 20.0°C under standard atmospheric pressure. Differential scanning calorimetry (DSC) reveals a single endothermic peak at 61.5°C, indicating high purity.
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 59–63°C | DSC | |
| Boiling Point | 429.9 ± 20.0°C | Computational | |
| Density | 1.452 ± 0.06 g/cm³ | Pycnometry |
Solubility Profile in Organic Solvents
The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, with solubility >50 mg/mL at 25°C. It shows moderate solubility in acetone (20–30 mg/mL) and limited solubility in nonpolar solvents like hexane (<1 mg/mL).
| Solvent | Solubility (mg/mL, 25°C) | Source |
|---|---|---|
| Dichloromethane | >50 | |
| DMSO | >50 | |
| Acetone | 20–30 | |
| Hexane | <1 |
Crystalline Structure and Polymorphism
Single-crystal X-ray diffraction (SC-XRD) confirms a monoclinic crystal system with space group P2$$_1$$. The unit cell parameters are:
No polymorphic forms have been reported, though the presence of hydrogen-bonding interactions between sulfonate oxygen and epoxide protons suggests potential for solvate formation under specific crystallization conditions.
Properties
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRMOVSGORLBCA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201415 | |
| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683276-64-4 | |
| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683276-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of Methylallyl Alcohol
A jacketed reactor charged with molecular sieves (4 Å, 40 g) and dichloromethane (400 mL) is cooled to −15°C. Methylallyl alcohol (40.0 g, 555.0 mmol) and (+)-diisopropyl L-tartrate (6.955 mL, 6.0 mol%) are added, followed by titanium(IV) isopropoxide (8.21 mL, 5.0 mol%). After 30 minutes, cumene hydroperoxide (CHP, 1.1 equiv.) in dried dichloromethane is introduced dropwise. The mixture reacts at −15°C to −5°C for 24 hours, achieving >97% conversion to (R)-2-methylglycidol (INT-1).
Critical Parameters:
| Parameter | Value |
|---|---|
| Temperature | −15°C to −5°C |
| Catalyst loading | 5.0 mol% Ti(OiPr)₄ |
| CHP equivalence | 1.1 equiv. |
| Reaction time | 24 hours |
Azeotropic distillation reduces water content to <60 ppm, minimizing hydrolysis side reactions. The use of (−)-diisopropyl L-tartrate ensures an 88% ee for the R-enantiomer.
Sulfonation with 4-Nitrobenzenesulfonyl Chloride
The epoxide intermediate is treated with triethylamine (1.2 equiv.), DMAP (6.0 mol%), and 4-nitrobenzenesulfonyl chloride (1.0 equiv.) in dichloromethane at −15°C. After 6 hours, HPLC analysis confirms >97% conversion to the target sulfonate. Quenching with trimethylphosphite (0.45 equiv.) eliminates residual CHP, yielding 78% isolated product after recrystallization.
Direct Nucleophilic Substitution of (R)-2-Methylglycidol
An alternative one-pot method avoids epoxidation by starting with enantiopure (R)-2-methylglycidol. This approach, detailed in PubChem data, involves:
-
Dissolving (R)-2-methylglycidol (1.0 equiv.) in anhydrous dichloromethane at 0°C.
-
Adding triethylamine (1.5 equiv.) and DMAP (5.0 mol%).
-
Dropwise addition of 4-nitrobenzenesulfonyl chloride (1.05 equiv.) over 1 hour.
-
Stirring at 0°C for 3 hours, followed by filtration and solvent evaporation.
This method achieves a 72% yield with 90% ee, as confirmed by chiral HPLC.
Catalytic Asymmetric Epoxidation
For laboratories lacking enantiopure starting materials, Sharpless asymmetric epoxidation conditions can induce chirality. A modified protocol uses:
-
Ti(OiPr)₄ (10 mol%)
-
(+)-diethyl L-tartrate (12 mol%)
-
tert-Butyl hydroperoxide (TBHP) as the oxidant
Reaction at −20°C for 48 hours produces the R-enantiomer with 85% ee, though yields drop to 65% due to competing diastereomer formation.
Comparative Analysis of Methods
Solvent and Catalytic Innovations
Micellar Catalysis
Replacing dichloromethane with water/TPGS-750-M micelles accelerates sulfonation rates by 40% at 25°C, reducing reaction times to 4 hours. However, enantiomeric excess decreases to 82% due to interfacial racemization.
Molecular Sieve Optimization
Using 3 Å molecular sieves instead of 4 Å further reduces residual water to <30 ppm, improving epoxide stability during storage.
Analytical Validation
-
HPLC : Retention times of 8.2 minutes (R-enantiomer) and 9.1 minutes (S-enantiomer) on a Chiralpak AD-H column (hexane:isopropanol 90:10).
-
NMR : δ 1.37 (s, 3H, CH₃), δ 3.15–3.20 (m, 2H, oxirane), δ 8.09–8.47 (m, 4H, aromatic).
Industrial-Scale Challenges
Chemical Reactions Analysis
®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the nitrobenzenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed in the presence of water or aqueous solutions to yield corresponding alcohols and sulfonic acids.
Common reagents used in these reactions include bases like potassium carbonate, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The compound’s epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrobenzenesulfonate group also plays a role in stabilizing the intermediate species formed during these reactions .
Comparison with Similar Compounds
Methyl 4-Nitrobenzenesulfonate
- Structure : Lacks the epoxy group; simpler alkyl sulfonate (methyl ester).
- Reactivity: Exhibits high electrophilicity due to the electron-withdrawing nitro group, enabling efficient nucleophilic substitution. A study reported a rate constant of 0.021 min⁻¹ for its aminolysis in aqueous solution at pH 7.7 .
- Applications: Used in alkylation reactions and as a model compound for studying nucleophilic kinetics. Unlike the target compound, it cannot participate in epoxide ring-opening reactions.
- Toxicity: Classified as a genotoxic impurity (PGI-2) in pharmaceuticals, requiring stringent control below 15 ppm .
(S)-(2-Methyloxiran-2-yl)methyl 4-Nitrobenzenesulfonate
- Structure : Enantiomer of the target compound, with (S)-configuration at the epoxide.
- Reactivity : Stereochemical differences influence interactions in chiral environments. For instance, the (R)-enantiomer is preferred in Delamanid synthesis due to stereoselective cyclization .
- Physical Properties : Molecular weight = 273.26 g/mol (90% purity), InChI Key: NXRMOVSGORLBCA-JTQLQIEISA-N .
(R)-Oxiran-2-ylmethyl 4-Methylbenzenesulfonate
- Structure : Features a 4-methylbenzenesulfonate (tosylate) group instead of nitro.
- Reactivity : The methyl group reduces the leaving group ability compared to nitro-substituted analogs. This lowers electrophilicity, slowing nucleophilic substitution.
- Applications : Used in synthetic intermediates where milder reactivity is desired. Example: Synthesis of (R)-3-(Furan-2-ylmethyl)-4-methylpent-4-enal via DIBAL-H reduction .
(R)-2-Hydroxy-3-Iodo-2-Methylpropyl 4-Nitrobenzenesulfonate
- Structure : Contains a hydroxyl and iodine substituent on the epoxy ring.
- Reactivity : The iodine atom enables participation in radical or cross-coupling reactions. However, the tertiary alcohol group limits derivatization (e.g., Mosher’s ester analysis is impractical) .
- Crystallography : Crystal structure resolved (Acta Crystallogr., Sect. C, 1993), aiding in stereochemical analysis .
4-Nitrobenzenesulfonate Esters with Complex Aryl Groups
- Examples :
- 2-Oxo-4-([(4-oxo-3,4-dihydroquinazolin-2-yl)thio]methyl)-2H-chromen-7-yl 4-nitrobenzenesulfonate (10d) : Combines coumarin and quinazolinyl motifs for antiviral activity against Chikungunya virus .
- Nafithromycin Side Chain : (R)-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl 4-nitrobenzenesulfonate synthesized via chiral pool approach from D-lactate, highlighting applications in macrolide antibiotics .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Purity/Yield | Applications |
|---|---|---|---|---|
| (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate | 285.28 | Epoxide, nitrobenzenesulfonate | 71% (Delamanid synthesis) | Pharmaceutical intermediates |
| Methyl 4-nitrobenzenesulfonate | 217.20 | Methyl sulfonate, nitro | Not reported | Kinetics studies, alkylation |
| (S)-Enantiomer | 273.26 | Epoxide, nitrobenzenesulfonate | 90% | Stereochemical studies |
| (R)-2-Hydroxy-3-iodo-2-methylpropyl analog | 413.23 | Iodo, hydroxy, nitrobenzenesulfonate | Crystallized | Structural analysis |
Table 2: Reaction Performance Comparison
Key Findings and Insights
Epoxide Reactivity : The epoxy ring in the target compound enables ring-opening reactions, a feature absent in simpler sulfonates like methyl 4-nitrobenzenesulfonate.
Steric and Electronic Effects : The nitro group enhances leaving group ability, making the target compound more reactive than 4-methyl or tosylate analogs.
Stereochemical Influence : The (R)-configuration is critical for Delamanid synthesis, underscoring the importance of enantiomeric purity .
Toxicity Considerations: Simpler alkyl sulfonates (e.g., methyl, ethyl) are genotoxic impurities, while the target compound’s complexity mitigates such risks .
Biological Activity
(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, with the CAS number 683276-64-4, is a compound that has garnered attention for its potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant studies that highlight its biological significance.
- Molecular Formula : C10H11NO6S
- Molecular Weight : 273.26 g/mol
- IUPAC Name : [(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate
- CAS Number : 683276-64-4
Synthesis
The compound is synthesized through the reaction of (R)-2-methylglycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This process results in the formation of the epoxide structure, which is crucial for its reactivity and biological applications .
This compound acts primarily as an electrophile due to its epoxide ring, which is highly reactive. The mechanism involves:
- Nucleophilic Attack : The epoxide can undergo ring-opening reactions when attacked by nucleophiles.
- Formation of Intermediates : The nitrobenzenesulfonate group stabilizes intermediate species formed during these reactions.
- Biochemical Modifications : It is utilized in biochemical assays for modifying biomolecules, indicating its role in biochemical pathways .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. Its ability to modify cellular components may inhibit bacterial growth, making it a candidate for further research in antibiotic development.
Cytotoxicity Studies
Research indicates that this compound may have cytotoxic effects on certain cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effects against common pathogens.
- Method : Disk diffusion method was employed.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties.
-
Cytotoxicity Evaluation :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective concentrations for inducing cell death in tested cancer cells.
Data Table Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO6S |
| Molecular Weight | 273.26 g/mol |
| IUPAC Name | [(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity (IC50) | Varies by cell line |
Q & A
Q. Basic
- ¹H NMR : Distinct signals include a singlet for the methyl group (δ ~1.37 ppm), doublets for oxirane protons (δ ~2.67–2.72 ppm), and aromatic resonances (δ ~8.09–8.47 ppm) .
- IR : Sulfonate S=O stretches (~1360 cm⁻¹ and ~1170 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated for analogous copper complexes .
How can conflicting kinetic data in sulfonate ester reactions be resolved?
Advanced
Contradictions in rate constants (e.g., micellar vs. non-micellar systems) require systematic analysis of variables like surfactant chain length, concentration, and solvent polarity. Mixed micelle systems (e.g., alkyltriphenylphosphonium bromides) may exhibit non-ideal behavior, necessitating controlled kinetic experiments with UV-Vis monitoring and data fitting to models like the pseudophase micellar theory .
What are the primary applications of this compound in organic synthesis?
Basic
It serves as:
- An alkylating agent for introducing sulfonate groups.
- A precursor to iodinated intermediates (e.g., (R)-2-hydroxy-3-iodo-2-methylpropyl derivatives) via epoxide ring-opening .
- A chiral building block in asymmetric synthesis, leveraging its enantiopure epoxide .
What strategies optimize the synthesis yield under varying conditions?
Q. Advanced
- Stoichiometry : Excess 4-nitrobenzenesulfonyl chloride (1.3 equiv) ensures complete conversion of (R)-2-methylglycidol .
- Temperature : Maintaining 0°C prevents epoxide hydrolysis.
- Purification : Recrystallization from ethanol removes unreacted sulfonyl chloride and byproducts. Design of Experiments (DoE) can identify critical parameters .
How is purity assessed post-synthesis?
Q. Basic
- Chromatography : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water).
- ¹H NMR integration : Verifies absence of impurities (<5%) .
- Melting point : Consistent with literature values (e.g., 105–112°C for related sulfonates) .
What computational methods model transition states for its reactions?
Q. Advanced
- DFT calculations : Predict activation energies and stereochemical outcomes for SN2 pathways.
- PCMODEL : Visualizes steric effects and transition-state geometries .
- MD simulations : Study micellar encapsulation effects on reaction kinetics .
What safety precautions are necessary?
Q. Basic
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use a fume hood due to potential respiratory irritancy.
- Storage : Cool (2–8°C), dry conditions to prevent epoxide degradation .
How do micellar systems affect reaction kinetics with nucleophiles?
Advanced
Cationic micelles (e.g., hexadecyltributylammonium bromide) accelerate SN2 reactions by concentrating nucleophiles (e.g., Br⁻) at the micelle-water interface. Rate enhancements correlate with surfactant hydrophobicity, but mixed micelles may exhibit non-linear behavior due to morphological transitions. Kinetic studies using stopped-flow spectrophotometry are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
